3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate
Overview
Description
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate is a complex organic compound known for its antioxidant properties. It is often used in various industrial applications, including polymer stabilization and as an intermediate in pharmaceutical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate typically involves multiple steps:
Base-catalyzed Michael addition: Methyl acrylate reacts with 2,6-di-tert-butylphenol to form an intermediate butyl-phloretic ester.
Transesterification: The intermediate undergoes high-temperature transesterification with stearyl alcohol to yield the final product.
Industrial Production Methods
Industrial production methods often involve large-scale reactors and optimized conditions to maximize yield and purity. The process includes:
Controlled temperature and pressure: Ensuring optimal reaction conditions.
Purification steps: Using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding quinones.
Reduction: Can be reduced to form hydroquinones.
Substitution: Undergoes nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Including sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products
Quinones: From oxidation reactions.
Hydroquinones: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The mechanism involves:
Scavenging free radicals: Neutralizing reactive oxygen species (ROS) and preventing cellular damage.
Inhibition of oxidative enzymes: Reducing the activity of enzymes that produce ROS.
Molecular targets: Interacting with cellular components such as lipids, proteins, and DNA to prevent oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another phenolic antioxidant used in polymer stabilization.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A high-performance antioxidant used in various applications.
2,2-Thiodiethylene Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]: Known for its stabilizing properties in polymers.
Uniqueness
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl (1,3-benzothiazol-2-ylsulfanyl)acetate is unique due to its dual functional groups, which provide both antioxidant and stabilizing properties. This makes it highly effective in preventing oxidative degradation in various materials.
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO3S2/c1-25(2,3)18-14-17(15-19(23(18)29)26(4,5)6)10-9-13-30-22(28)16-31-24-27-20-11-7-8-12-21(20)32-24/h7-8,11-12,14-15,29H,9-10,13,16H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWNQRCBKSRSBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOC(=O)CSC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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